![molecular formula C16H13N5O2S B4541652 3-methyl-N-(5-methyl-1H-pyrazol-3-yl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4541652.png)
3-methyl-N-(5-methyl-1H-pyrazol-3-yl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Description
Synthesis Analysis The synthesis of related compounds involves complex organic reactions including one-pot synthesis techniques and the interaction of various substituents on the isoxazole and pyrazole rings. For example, Martins et al. (2002) reported the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles through a one-pot synthesis involving 3-methyl isoxazole-5-carboxylic acid, thionyl chloride, and corresponding amines or pyrazoles (Martins et al., 2002).
Molecular Structure Analysis The molecular structure of compounds similar to the one often involves heterocyclic frameworks with substituents that influence their chemical behavior and physical properties. The structures are determined using spectroscopic methods, elucidating the arrangement of atoms within the molecule.
Chemical Reactions and Properties Compounds with similar structures participate in various chemical reactions, including condensation with active methylene compounds, reactions with halo compounds, and diazotization leading to the formation of diazonium chloride and subsequent coupling reactions. These reactions are crucial for the synthesis of pyridopyrazolopyrimidine derivatives and other related heterocycles (Rateb, 2014).
Physical Properties Analysis The physical properties of these compounds, including melting points, solubility, and crystalline structure, are significant for their characterization and application in further chemical processes. These properties are determined using various analytical techniques.
Chemical Properties Analysis The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, define the utility of these compounds in synthetic organic chemistry and potential applications in medicinal chemistry and material science.
References:
- (Martins et al., 2002)
- (Rateb, 2014)
properties
IUPAC Name |
3-methyl-N-(5-methyl-1H-pyrazol-3-yl)-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S/c1-8-6-13(20-19-8)18-15(22)10-7-11(12-4-3-5-24-12)17-16-14(10)9(2)21-23-16/h3-7H,1-2H3,(H2,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCUUJDKXRBTCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-N~4~-(5-methyl-1H-pyrazol-3-YL)-6-(2-thienyl)isoxazolo[5,4-B]pyridine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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